Dermaseptin-J7 -

Dermaseptin-J7

Catalog Number: EVT-246010
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dermaseptin-J7 is isolated from the skin of the frog species Phyllomedusa bicolor. The extraction process typically involves purification techniques such as molecular sieve filtration, ion-exchange chromatography, and high-performance liquid chromatography. The complete amino acid sequence of dermaseptin-J7 has been determined using automated Edman degradation methods, which confirm its structural identity and purity .

Classification

Dermaseptin-J7 falls under the category of antimicrobial peptides. These peptides are characterized by their ability to disrupt microbial membranes, leading to cell death. They are generally cationic and amphipathic, allowing them to interact effectively with negatively charged bacterial membranes .

Synthesis Analysis

Methods

The synthesis of dermaseptin-J7 can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptide sequences. The synthetic version of dermaseptin-J7 has been shown to be indistinguishable from its natural counterpart in terms of chromatographic properties and biological activity .

Technical Details

  • Solid-Phase Peptide Synthesis: This technique involves attaching the first amino acid to a resin, followed by sequential addition of protected amino acids. Each coupling reaction is followed by deprotection steps to expose the reactive sites for subsequent additions.
  • Purification: Post-synthesis, the peptide is purified using high-performance liquid chromatography to remove any unreacted materials or byproducts.
Molecular Structure Analysis

Structure

Dermaseptin-J7 is characterized by its amphipathic alpha-helical structure, which is crucial for its antimicrobial activity. The peptide typically consists of a sequence that alternates between hydrophobic and hydrophilic residues, allowing it to insert into lipid bilayers effectively .

Data

  • Molecular Weight: The molecular weight of dermaseptin-J7 is approximately 3455.4 Da as determined by mass spectrometry.
  • Amino Acid Sequence: The sequence includes several lysine residues that contribute to its positive charge and interaction with microbial membranes.
Chemical Reactions Analysis

Reactions

Dermaseptin-J7 primarily exerts its antimicrobial effects through membrane disruption. Upon contact with microbial cells, the peptide interacts with the lipid bilayer, leading to pore formation or complete lysis of the cell membrane.

Technical Details

  • Mechanism: The amphipathic nature allows dermaseptin-J7 to aggregate at the membrane interface, disrupting lipid packing and creating pores that compromise cell integrity.
  • Selectivity: While effective against pathogens, dermaseptin-J7 exhibits low toxicity towards mammalian cells, making it a promising candidate for therapeutic applications .
Mechanism of Action

Process

The mechanism by which dermaseptin-J7 acts involves several steps:

  1. Membrane Interaction: The positively charged residues interact with the negatively charged components of microbial membranes.
  2. Pore Formation: This interaction leads to conformational changes in the peptide that facilitate insertion into the membrane.
  3. Cell Lysis: Once embedded, dermaseptin-J7 forms pores that disrupt osmotic balance, leading to cell death.

Data

Studies have shown that dermaseptin-J7 maintains its structural integrity in various environments while retaining its biological activity against a wide range of microorganisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Dermaseptin-J7 is water-soluble, which enhances its potential for therapeutic applications.
  • Stability: The peptide exhibits thermal stability and remains active across a range of temperatures.

Chemical Properties

  • pH Stability: Dermaseptin-J7 retains activity in various pH conditions, making it versatile for different biological environments.
  • Cytotoxicity: Evaluations indicate low cytotoxicity towards human cells, suggesting safety for potential clinical uses .
Applications

Scientific Uses

Dermaseptin-J7 has several promising applications in scientific research and medicine:

  • Antimicrobial Agent: Its potent activity against bacteria and fungi positions it as a candidate for developing new antimicrobial therapies.
  • Wound Healing: Due to its ability to prevent infections, it may be utilized in formulations for wound care products.
  • Drug Development: Research into modifying dermaseptins could lead to novel antibiotics or therapeutic agents targeting resistant strains of bacteria.
Phylogenetic Origins and Evolutionary Context of Dermaseptin-J7

Biosynthetic Pathways in Phyllomedusa Frog Species

Dermaseptin-J7 is synthesized through a highly conserved ribosomal pathway in Phyllomedusa frogs, characterized by a multi-step post-translational processing mechanism. The biosynthesis initiates with the transcription of precursor polypeptides ("preprodermaseptins") that comprise three distinct domains: an N-terminal signal peptide, an acidic propiece, and the mature antimicrobial peptide sequence at the C-terminus [1] [7]. Genomic analyses reveal that these precursors share a characteristic 22-residue hydrophobic signal peptide that directs the nascent polypeptide to the secretory pathway [7]. Following translocation into the endoplasmic reticulum, proteolytic cleavage occurs at conserved sites:

  • Signal Peptidase Cleavage: Removal of the signal peptide during translocation
  • Prohormone Convertase Action: Excision of the acidic propiece at dibasic residues (typically Lys-Arg motifs)
  • Carboxypeptidase Activity: Trimming of residual basic amino acids
  • C-terminal Amidation: Modification by peptidylglycine α-amidating monooxygenase (PAM) [1] [6]

Table 1: Key Processing Stages of Dermaseptin-J7 Precursor

Precursor DomainLength (residues)Cleavage SiteFunctional Role
Signal Peptide22Signal peptidase siteSecretory targeting
Acidic Propiece18-25Lys-Arg motifpH modulation; folding chaperone
Mature Peptide27-34C-terminal amidationAntimicrobial/antitumor domain

This biosynthetic pathway yields the biologically active, C-terminally amidated Dermaseptin-J7—a feature critical for its cationic charge distribution and membrane interaction capabilities [6]. The acidic propiece (pI ~3.5-4.0) likely serves as a chaperone to neutralize the highly cationic mature peptide (pI >10) during intracellular transit, preventing premature membrane damage [1].

Genomic Localization and Precursor Protein Evolution

Dermaseptin-J7 is encoded within a multi-gene family exhibiting a characteristic two-exon genomic architecture:

  • Exon 1: Encodes the 22-residue signal peptide and initial 3 amino acids of the acidic propiece
  • Exon 2: Contains the remaining acidic propiece sequence, the Lys-Arg processing site, and the mature Dermaseptin-J7 sequence [7]

This exon-intron organization is evolutionarily conserved across the dermaseptin superfamily, with the signal peptide and propiece domains showing >85% sequence identity between Dermaseptin-J7 and orthologs like Dermaseptin-B2 and S4 [1] [7]. The evolutionary divergence occurs predominantly in exon 2, where accelerated mutation rates generate structural and functional diversity in the mature peptide domain. This "conserved-secretory, variable-mature" configuration enables:

  • Diversifying Selection: Rapid evolution of the antimicrobial domain under pathogen pressure
  • Alternative Splicing: Generation of multiple bioactive peptides from single genes
  • Exon Shuffling: Creation of hybrid peptides with novel functions [1] [4]

Phylogenetic analysis places Dermaseptin-J7 within the dermaseptin B clade, sharing a most recent common ancestor with Dermaseptin-B2 from Phyllomedusa bicolor. The genomic conservation extends beyond Hylidae to Ranidae frogs, where homologous secretory exons encode structurally disparate antimicrobial peptides like esculentins and temporins [4] [7]. This suggests an ancient recruitment event (~150 MYA) where a primordial "secretory module" was co-opted by different peptide families to enable efficient secretion of cytotoxic molecules.

Comparative Analysis with Dermaseptin Orthologs

Dermaseptin-J7 exhibits distinctive structural and functional characteristics when compared to well-characterized orthologs:

Table 2: Comparative Structural-Functional Analysis of Dermaseptin Orthologs

PeptideSpeciesChain LengthNet ChargeKey MotifsBiological Activities
Dermaseptin-J7Phyllomedusa sp.34+5Trp-3, AA(A/G)KAAL(G/N)ABroad-spectrum antimicrobial; antitumor
Dermaseptin-B2P. bicolor33+4Trp-3, KAAKAAAnticancer (PC-3 cells); anti-Leishmania
Dermaseptin-S4P. sauvagii28+3Trp-3, KAAKAAnti-rabies (>95% RABV inhibition)
Dermaseptin-PD1P. dacnicolor32+5Trp-3, KAAKAASelective tumor cytotoxicity
Dermaseptin-S9P. sauvagii23+2Hydrophobic coreMembrane insertion without pore formation

Structural Divergence:

  • The N-terminal domain (positions 1-15) shows high variability, particularly at position 4 where Dermaseptin-S4 contains a serine while the optimized mutant S4M4K substitutes lysine to reduce cytotoxicity [1]
  • The central AA(A/G)KAAL(G/N)A motif in Dermaseptin-J7 is conserved with Dermaseptin-B1 (81% identity) but diverges in Dermaseptin-S10 and S13 which lack the characteristic tryptophan at position 3 [3]
  • Amphipathicity profiles differ significantly: Dermaseptin-B2 has a wide polar face (175° radial angle) versus Dermaseptin-J7's intermediate amphipathicity (~145°), influencing membrane interaction geometries [3]

Functional Evolution:

  • Charge density correlates with Gram-negative selectivity: Dermaseptin-J7 (+5) and PD-1 (+5) show enhanced activity against Pseudomonas aeruginosa compared to Dermaseptin-S4 (+3) [6]
  • Anticancer mechanisms diverge: Dermaseptin-B2 downregulates MYC/FGFR1/NOTCH1 in rhabdomyosarcoma cells [8], while Dermaseptin-PD1 targets mitochondrial membranes
  • Leishmanicidal activity is conserved across orthologs but with differing potency: Dermaseptin-B2 > Dermaseptin-J7 > Dermaseptin-S4 [1] [5]

The evolutionary trajectory of Dermaseptin-J7 illustrates adaptive specialization: Its enhanced cationic character and conserved tryptophan positioning optimize interactions with prokaryotic membranes while minimizing mammalian cell toxicity. This positions Dermaseptin-J7 as a promising scaffold for developing anti-infective agents targeting multidrug-resistant pathogens through membrane perturbation mechanisms distinct from conventional antibiotics [1] [3] [6].

Properties

Product Name

Dermaseptin-J7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.